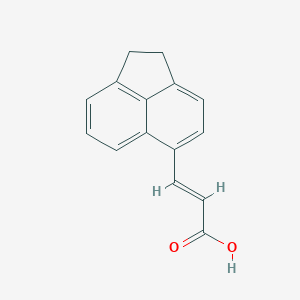

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid

Description

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(E)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C15H12O2/c16-14(17)9-8-10-4-5-12-7-6-11-2-1-3-13(10)15(11)12/h1-5,8-9H,6-7H2,(H,16,17)/b9-8+ |

InChI Key |

VBEHYAOTPXXHLK-CMDGGOBGSA-N |

Isomeric SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)/C=C/C(=O)O |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid typically involves the reaction of acenaphthene with acrylic acid under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions. The reaction can be represented as follows:

Acenaphthene+Acrylic Acid→3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of saturated derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of acenaphthenequinone or acenaphthene carboxylic acid.

Reduction: Formation of 3-(1,2-dihydroacenaphthylen-5-yl)propionic acid.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Materials Science

Polymer Synthesis:

One of the primary applications of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid is in the synthesis of polymers. The compound can undergo polymerization to form high-performance materials with enhanced mechanical properties. For instance, copolymers derived from this compound have been utilized in the creation of coatings and adhesives that exhibit superior adhesion and durability compared to conventional materials.

Antireflection Coatings:

Research has demonstrated that polymers based on 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid can be used to develop antireflection films. These films are essential in optical applications, such as improving the efficiency of solar cells and enhancing the performance of optical devices by minimizing light reflection .

Pharmaceutical Applications

Drug Delivery Systems:

The unique properties of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid make it an attractive candidate for drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents. Studies have shown that hydrogels incorporating this compound can improve the bioavailability of drugs while minimizing side effects .

Anticancer Activity:

Preliminary studies suggest that derivatives of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid exhibit anticancer properties. The compound's structural features may facilitate interactions with biological targets involved in cancer progression, making it a potential lead compound for further drug development efforts .

Environmental Applications

Pollutant Removal:

The use of hydrogels based on 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid has been investigated for environmental remediation purposes. These materials can effectively adsorb pollutants from water sources, including heavy metals and organic dyes. Their high surface area and tunable properties enhance their efficacy in removing contaminants from wastewater .

Soil Improvement:

In agricultural contexts, copolymers containing this compound have been explored for their ability to improve soil structure and water retention. By enhancing soil properties, these materials contribute to better crop yields and sustainable farming practices .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Polymer Coatings | Development of durable coatings with improved adhesion properties using copolymers derived from 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid. |

| Study 2 | Drug Delivery | Hydrogel formulations demonstrated controlled release profiles for anticancer drugs, enhancing therapeutic efficacy while reducing toxicity. |

| Study 3 | Environmental Remediation | Hydrogels effectively removed heavy metals from contaminated water sources, demonstrating potential for wastewater treatment applications. |

Mechanism of Action

The mechanism of action of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione

- Acenaphthenequinone

- Acenaphthene carboxylic acid

Uniqueness

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other acenaphthene derivatives, making it valuable for specific research and industrial applications.

Biological Activity

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C13H10O2

- Molecular Weight : 198.22 g/mol

- IUPAC Name : 3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enoic acid

Biological Activity Overview

The biological activity of 3-(1,2-dihydroacenaphthylen-5-yl)acrylic acid has been explored in various studies, focusing primarily on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Properties

Studies have shown that derivatives of acrylic acids can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.

Antimicrobial Effects

Preliminary studies suggest that 3-(1,2-dihydroacenaphthylen-5-yl)acrylic acid possesses antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.

The proposed mechanisms of action for the biological activities of 3-(1,2-dihydroacenaphthylen-5-yl)acrylic acid include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.

- Induction of Apoptosis : It can trigger programmed cell death in malignant cells through activation of caspases.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Anti-inflammatory Effects :

- Anticancer Activity Assessment :

- Antimicrobial Testing :

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.